molecular formula C2H5N3O6S B8472981 2-Sulfoethane-1-diazonium nitrate CAS No. 179912-57-3

2-Sulfoethane-1-diazonium nitrate

Cat. No. B8472981
M. Wt: 199.15 g/mol
InChI Key: XUMLDJRLEMAFTN-UHFFFAOYSA-O
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Patent
US05919855

Procedure details

This example shows another method for the preparation of a carbon black product of the present invention. A fluffy carbon black with a surface area of 230 m2/g and a DBPA of 70 ml/100 g was used. Twenty grams of this black were added to a solution of 4.9 g of 2-aminoethanesulfonic acid in 180 g of water. Concentrated nitric acid (4.32 g) was added. A solution of 3.33 g of sodium nitrite in 15 g of water was added slowly with stirring, forming 2-sulfoethanediazonium nitrate in situ, which reacted with the fluffy carbon black. A large quantity of bubbles evolved. The product was dried in an oven at 135° C., leaving a carbon black product. The resulting carbon black product contained 1.68% sulfur after Soxhlet extraction with ethanol overnight, compared to 0.4% for the untreated fluffy carbon black. This corresponds to attaching 20% of the C2H4SO3 -- groups to the carbon black product. Therefore, the carbon black product had 0.40 mmol/g of attached C2H4SO3 -- groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Four
Name
Quantity
180 g
Type
solvent
Reaction Step Four
Quantity
4.32 g
Type
reactant
Reaction Step Five
Quantity
3.33 g
Type
reactant
Reaction Step Six
Name
Quantity
15 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C.C1C(Br)=C(Br)[NH:4]C=1C(O)=O.[NH2:12][CH2:13][CH2:14][S:15]([OH:18])(=[O:17])=[O:16].[N+:19]([O-:22])([OH:21])=[O:20].N([O-])=O.[Na+]>O>[N+:19]([O-:22])([O-:21])=[O:20].[S:15]([CH2:14][CH2:13][N+:12]#[N:4])([OH:18])(=[O:17])=[O:16] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(NC(=C1Br)Br)C(=O)O
Step Four
Name
Quantity
4.9 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
180 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
4.32 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
Quantity
3.33 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].S(=O)(=O)(O)CC[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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